4-Fluoro-6-methyl-1H-indazole
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Overview
Description
4-Fluoro-6-methyl-1H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound1. It has a bicyclic ring structure made up of a pyrazole ring and a benzene ring1. The molecular formula of 4-Fluoro-6-methyl-1H-indazole is C8H7FN22.
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds3. A copper-catalyzed reaction has been described for the synthesis of 1H-indazoles3.Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole1. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer1. The structure of 4-Fluoro-6-methyl-1H-indazole includes a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring4.
Chemical Reactions Analysis
The chemistry of indazoles is a very active field. The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied5. The mechanism of the formation of N1-CH2OH derivatives was determined5.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-6-methyl-1H-indazole are not explicitly mentioned in the search results. However, the molecular weight is reported to be 150.153 Da2.
Scientific Research Applications
Synthesis and Biological Activities
4-Fluoro-6-methyl-1H-indazole has been studied for its various pharmacological properties and potential applications in scientific research, particularly in the field of medicinal chemistry. One study focused on the synthesis of fluorinated analogues of marsanidine, a highly selective α2-adrenoceptor agonist, to assess the impact of fluorination on the indazole ring. It was found that fluorination at specific positions on the indazole ring could influence the binding affinity and selectivity for α2-adrenoceptors and imidazoline binding sites. Such fluorinated derivatives demonstrated potential as lead compounds for the development of radiotracers for PET imaging of brain α2-adrenoceptors (Wasilewska et al., 2014).
Antimicrobial Enzyme Inhibition
Another area of interest is the investigation of indazoles, including 4-fluoro-1H-indazole derivatives, as inhibitors of lactoperoxidase (LPO), an antimicrobial enzyme. Research has shown that certain indazole derivatives can significantly inhibit LPO activity, which has implications for understanding enzyme function and potentially developing enzyme-targeted therapeutics (Köksal & Alım, 2018).
Antitumor Activity
The antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound related to 4-fluoro-6-methyl-1H-indazole, was synthesized and evaluated. It showed potential in inhibiting the proliferation of certain cancer cell lines, highlighting the role of fluorinated indazoles in cancer research (Hao et al., 2017).
Antioxidant Properties
The synthesis and evaluation of indazole derivatives for their antioxidant properties have also been explored. Tetrahydroindazoles with fluorine substitutions were synthesized and assessed for in vitro antioxidant activity, demonstrating the potential for these compounds in oxidative stress-related therapeutic applications (Polo et al., 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on piperazine-1-yl-1H-indazole derivatives, including those with fluorine substitutions, to understand their role in medicinal chemistry and to explore their potential as therapeutic agents (Balaraju et al., 2019).
Safety And Hazards
The specific safety and hazards information for 4-Fluoro-6-methyl-1H-indazole is not available in the search results. However, it is recommended that this compound be used for R&D purposes only and not for medicinal or household use6.
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities1. Future research may focus on developing synthetic approaches to indazoles with better biological activities1.
properties
IUPAC Name |
4-fluoro-6-methyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJUTKIPURIBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646500 |
Source
|
Record name | 4-Fluoro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-6-methyl-1H-indazole | |
CAS RN |
885522-09-8 |
Source
|
Record name | 4-Fluoro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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